3-Bromo-6-fluoroquinoline
Overview
Description
3-Bromo-6-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN It is a derivative of quinoline, where the hydrogen atoms at positions 3 and 6 are replaced by bromine and fluorine, respectively
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing this compound involves cyclization reactions.
Halogenation: Another approach involves the direct halogenation of quinoline derivatives.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Types of Reactions:
Substitution Reactions: this compound undergoes various substitution reactions, including nucleophilic and electrophilic substitutions.
Cross-Coupling Reactions: This compound is also known to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and potassium tert-butoxide are often used.
Electrophilic Substitution: Reagents such as bromine and fluorine sources are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted quinolines .
Scientific Research Applications
3-Bromo-6-fluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
3-Bromo-6-fluoroquinoline primarily targets bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these targets, this compound disrupts the essential processes of bacterial cell division and survival .
Mode of Action
This compound interacts with the DNA gyrase and topoisomerase IV enzymes by binding to the enzyme-DNA complex. This binding stabilizes the complex and prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. As a result, this compound effectively halts bacterial DNA replication and transcription, leading to cell death .
Biochemical Pathways
The action of this compound affects the DNA replication and repair pathways in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the supercoiling and relaxation of bacterial DNA, which are necessary for replication and transcription. This disruption leads to the activation of the SOS response, a bacterial stress response pathway, ultimately resulting in cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and widely distributed throughout the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the kidneys. These properties contribute to the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial DNA replication and transcription, leading to the accumulation of DNA damage and cell death. This results in the effective elimination of bacterial infections and the prevention of bacterial proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, acidic environments may enhance the compound’s stability and efficacy, while extreme temperatures could potentially degrade its structure. Additionally, interactions with other medications or compounds could affect its bioavailability and therapeutic outcomes .
: Fluorinated Quinolines: Synthesis, Properties and Applications
Biochemical Analysis
Biochemical Properties
3-Bromo-6-fluoroquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and affecting downstream biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to changes in cell function. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional machinery, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity. For example, this compound may accumulate in the nucleus, where it can interact with DNA and transcriptional machinery .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects .
Comparison with Similar Compounds
3-Bromoquinoline: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
6-Fluoroquinoline: Lacks the bromine atom, affecting its overall properties and applications.
Fluoroquinolones: A broader class of compounds known for their antibacterial activity.
Uniqueness: 3-Bromo-6-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and specificity in various chemical and biological applications .
Properties
IUPAC Name |
3-bromo-6-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFONODCJLSXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592677 | |
Record name | 3-Bromo-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205114-16-5 | |
Record name | 3-Bromo-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-6-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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